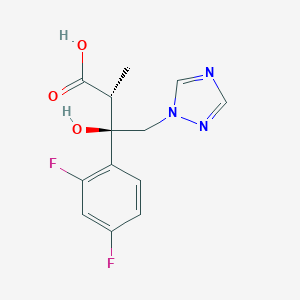
(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H13F2N3O3 and its molecular weight is 297.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic acid, often referred to by its chemical structure or CAS number 1175536-51-2, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
The compound's molecular formula is C13H14F2N4OS with a molecular weight of 410.42 g/mol. It features a triazole ring that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₂N₄OS |
| Molecular Weight | 410.42 g/mol |
| CAS Registry Number | 1175536-51-2 |
| Topological Polar Surface Area | 109 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may exhibit:
- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting various enzymes linked to cancer progression and inflammation.
- Antitumor Activity : Preliminary studies suggest that it can inhibit the growth of cancer cell lines such as HepG2 and PANC1, demonstrating significant cytotoxic effects.
In Vitro Studies
Recent studies have evaluated the compound's cytotoxic effects against several cancer cell lines. The IC50 values for HepG2 and PANC1 cell lines are summarized below:
These results indicate a promising anti-proliferative effect against these cancer types.
VEGFR Inhibition
The compound's ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) has also been explored. Inhibitory concentrations (IC50) against VEGFR-2 are reported as follows:
These findings suggest that the compound may serve as a viable alternative or adjunct to existing VEGFR inhibitors in cancer therapy.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Hepatocellular Carcinoma : A study demonstrated that the compound significantly reduced cell viability in HepG2 cells and showed promise as a therapeutic agent for liver cancer.
- Anti-inflammatory Properties : In silico studies indicated that the compound could inhibit aldo-keto reductases (AKR), which are implicated in inflammatory processes and cancer progression.
Propriétés
IUPAC Name |
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3/c1-8(12(19)20)13(21,5-18-7-16-6-17-18)10-3-2-9(14)4-11(10)15/h2-4,6-8,21H,5H2,1H3,(H,19,20)/t8-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOMTGYGYQRSMC-ISVAXAHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434649 |
Source


|
| Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166948-49-8 |
Source


|
| Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













